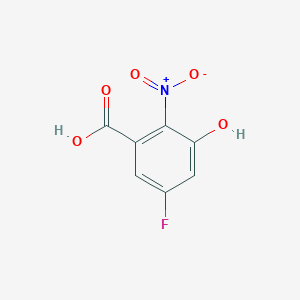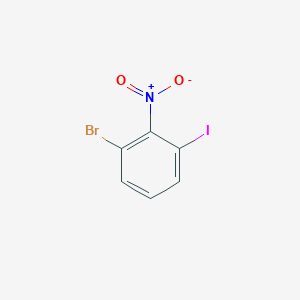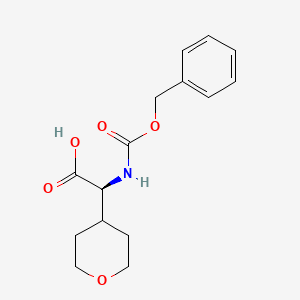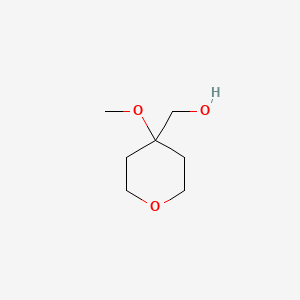![molecular formula C16H17BrN2O2SSi B1376343 5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-90-6](/img/structure/B1376343.png)
5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C16H17BrN2O2SSi and its molecular weight is 409.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- Synthesis Techniques: The compound is involved in the synthesis of structurally complex molecules. For instance, Riedmiller et al. (1999) demonstrated the synthesis of 2-Trimethylgermyl- and 2-trimethylstannyl-pyridine, indicating the utility of related compounds in synthesizing heteroarenes with significant bending towards nitrogen heteroatoms, suggesting potential applications in molecular engineering and design Riedmiller et al., 1999.
Chemical Properties and Interactions
- Chemical Reactions and Properties: Compounds such as 5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine are crucial in understanding chemical reactions and properties. For example, studies like those by Alekseyev et al. (2015) focus on the Fischer indole cyclization, demonstrating the formation of hard-to-reach heterocycles and highlighting the potential for creating novel compounds Alekseyev et al., 2015.
Catalytic Applications
- Catalysis: The compound plays a role in catalytic processes. Suresh et al. (2013) reported the palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acids, leading to the synthesis of 2-aryl/alkenyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridines. This suggests its potential utility in facilitating complex organic reactions and synthesizing diverse chemical structures Suresh et al., 2013.
Potential in Drug Synthesis
- Drug Development and Synthesis: While avoiding specific drug usage and side effects, it's noteworthy that such compounds are often intermediates in the synthesis of potential therapeutic agents. For instance, research by Variya et al. (2019) in synthesizing novel compounds with antimicrobial and antioxidant properties underscores the importance of such compounds in medicinal chemistry Variya et al., 2019.
Eigenschaften
IUPAC Name |
[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-2-yl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2SSi/c1-23(2,3)15-10-12-9-13(17)11-18-16(12)19(15)22(20,21)14-7-5-4-6-8-14/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBKWSSKRHUTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


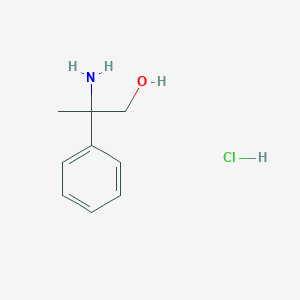

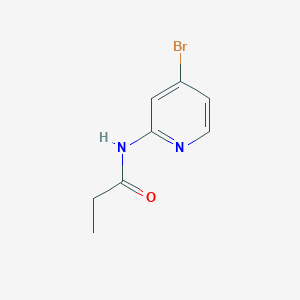
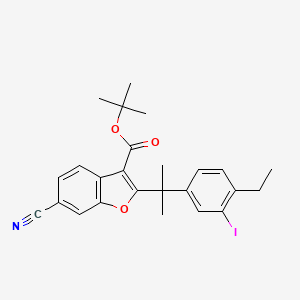
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)
![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B1376275.png)
![5-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B1376278.png)
